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Cat. No.: B154147 Get Quote

An Application Note on the Preparation of Urine Samples for the Quantitative Analysis of

Mono(2-ethyl-5-hydroxyhexyl) Phthalate (MEHHA)

Introduction
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHA) is one of the major oxidative metabolites of

the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). The quantification of MEHHA in

urine is a reliable method for assessing human exposure to DEHP. Due to its metabolic

pathway, MEHHA is primarily excreted in urine as a glucuronide conjugate.[1] Therefore, a

crucial step in the analytical workflow is the enzymatic hydrolysis of this conjugate to release

the free MEHHA for accurate quantification.

This application note provides detailed protocols for the preparation of urine samples prior to

analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods

described are designed for researchers, scientists, and professionals in drug development and

environmental health monitoring. Two primary extraction methodologies are presented: Liquid-

Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both preceded by enzymatic

hydrolysis.

Experimental Overview
The overall workflow for the analysis of urinary MEHHA involves sample collection, enzymatic

hydrolysis to cleave the glucuronide conjugate, extraction and clean-up of the analyte, and

finally, instrumental analysis.
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Caption: Overall workflow for urinary MEHHA analysis.
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Method 1: Enzymatic Hydrolysis followed by Liquid-
Liquid Extraction (LLE)
This protocol is adapted from methodologies that utilize a robust enzymatic hydrolysis step

followed by a classic liquid-liquid extraction to isolate the analyte.[2]

Protocol
Sample Preparation:

Thaw frozen urine samples at room temperature.

Vortex samples to ensure homogeneity.

Pipette 1.0 mL of urine into a clean glass tube.

Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHHA).

Enzymatic Hydrolysis:

Add 500 µL of ammonium acetate buffer (pH 6.5).

Add 20 µL of β-glucuronidase from E. coli (>2,500 units).[2]

Vortex the mixture gently.

Incubate the sample at 37°C for 90 minutes to ensure complete deconjugation.[3]

Liquid-Liquid Extraction:

After incubation, cool the sample to room temperature.

Acidify the sample to approximately pH 3 by adding 50 µL of formic acid.

Add 3.0 mL of ethyl acetate to the tube.

Cap and vortex vigorously for 2 minutes.

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
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Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

Repeat the extraction step with an additional 3.0 mL of ethyl acetate for maximum

recovery.

Combine the organic extracts.

Evaporation and Reconstitution:

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at

40°C.

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50

acetonitrile:water with 0.1% formic acid).

Vortex to dissolve the residue.

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
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Liquid-Liquid Extraction (LLE) Workflow
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Caption: Detailed workflow for the LLE protocol.
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Method 2: Automated Online Solid-Phase Extraction
(SPE)
This method is ideal for high-throughput analysis, minimizing sample handling and potential for

contamination. It involves enzymatic hydrolysis followed by an automated online SPE coupled

directly with the HPLC-MS/MS system.[3]

Protocol
Sample Preparation & Hydrolysis:

Pipette 100 µL of urine into a 96-well plate.

Add internal standards.

Add 20 µL of β-glucuronidase in an appropriate buffer (e.g., ammonium acetate).

Seal the plate and incubate at 37°C for 90 minutes.[3]

After incubation, add 400 µL of 0.1 M formic acid to stop the reaction and prepare for

injection.

Automated Online SPE:

The autosampler injects a large volume (e.g., 100 µL) of the hydrolyzed sample onto an

SPE pre-concentration column (e.g., a silica-based monolithic column).[3]

Loading: The sample is loaded onto the SPE column using a high-aqueous mobile phase.

Interfering substances like salts are washed to waste.

Elution: After the loading and washing step, the valve switches, and the analytical gradient

mobile phase elutes the trapped analytes (including MEHHA) from the SPE column onto

the analytical column (e.g., C18).

LC-MS/MS Analysis:

The analytes are separated on the analytical column and detected by the tandem mass

spectrometer.
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Detection is typically performed using electrospray ionization (ESI) in negative ion mode,

with Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Performance Data
The following table summarizes typical performance characteristics for methods analyzing

MEHHA and other DEHP metabolites in urine.

Parameter Method
MEHHA
Performance

Reference

Limit of Quantitation

(LOQ)
UPLC-MS/MS (LLE) 1.2 - 2.6 ng/mL [2]

Limit of Detection

(LOD)

HPLC-MS/MS (Online

SPE)
0.11 - 0.90 ng/mL [3]

Extraction Recovery UPLC-MS/MS (LLE) > 90% [2]

Intra-day Precision

(%RSD)
UPLC-MS/MS (LLE) < 8% [2]

Inter-day Precision

(%RSD)
UPLC-MS/MS (LLE) < 12% [2]

Summary
The accurate quantification of urinary MEHHA requires a robust sample preparation protocol

that includes an efficient enzymatic hydrolysis step. For routine analysis with a moderate

number of samples, the Liquid-Liquid Extraction protocol offers excellent recovery and

precision.[2] For laboratories requiring high-throughput capabilities, an automated online Solid-

Phase Extraction method provides reduced sample handling, high sensitivity, and is well-suited

for large-scale biomonitoring studies.[3] The choice of method will depend on the specific

requirements of the study, available instrumentation, and desired sample throughput.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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